molecular formula C18H20F2N2 B12476802 1,4-Bis[(2-fluorophenyl)methyl]piperazine

1,4-Bis[(2-fluorophenyl)methyl]piperazine

Cat. No.: B12476802
M. Wt: 302.4 g/mol
InChI Key: QILXKEAVDMKETI-UHFFFAOYSA-N
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Description

1,4-Bis[(2-fluorophenyl)methyl]piperazine is a chemical compound with the molecular formula C17H18F2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in the synthesis of various pharmaceuticals, particularly those used to treat neurological disorders .

Preparation Methods

The synthesis of 1,4-Bis[(2-fluorophenyl)methyl]piperazine typically involves the reaction of piperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperazine nitrogen atoms .

Industrial Production Methods:

    Batch Process: In a batch process, the reactants are mixed in a reactor and allowed to react for a specific period. The product is then isolated and purified.

    Continuous Process: In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

1,4-Bis[(2-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1,4-Bis[(2-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

Uniqueness:

Comparison with Similar Compounds

Conclusion

1,4-Bis[(2-fluorophenyl)methyl]piperazine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Properties

Molecular Formula

C18H20F2N2

Molecular Weight

302.4 g/mol

IUPAC Name

1,4-bis[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20F2N2/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20/h1-8H,9-14H2

InChI Key

QILXKEAVDMKETI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3F

Origin of Product

United States

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